n-Acryloyl-l-valine
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Overview
Description
n-Acryloyl-l-valine: is an acrylamide-functionalized, amino acid-based monomer. It is derived from the amino acid valine and is of significant interest due to its chirality, ability to self-assemble into higher-order structures, and potential for interpolyelectrolyte stabilization . The compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Acryloyl-l-valine can be synthesized as a pH-sensitive monomer possessing both acrylamide and isopropyl sequences . The synthesis involves the reaction of valine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions: n-Acryloyl-l-valine undergoes various chemical reactions, including:
Polymerization: It can copolymerize with other monomers like N-isopropylacrylamide to form copolymers with unique properties.
Substitution Reactions: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Commonly involves radical initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products:
Polymerization: Results in copolymers with thermo- and pH-responsive properties.
Substitution Reactions: Produces substituted derivatives of this compound.
Scientific Research Applications
n-Acryloyl-l-valine has diverse applications in scientific research:
Mechanism of Action
The mechanism by which n-acryloyl-l-valine exerts its effects involves its ability to self-assemble into higher-order structures. This self-assembly is driven by the interactions between the acrylamide and isopropyl sequences, leading to the formation of micelles and other aggregates . These structures can respond to changes in pH and temperature, making them useful in various applications .
Comparison with Similar Compounds
N-isopropylacrylamide (NIPAAm): Shares similar polymerization properties and is often used in copolymerization with n-acryloyl-l-valine.
N,N-dimethylacrylamide (DMA): Another monomer that can copolymerize with this compound to form responsive polymers.
Uniqueness: this compound is unique due to its chirality and ability to form interpolyelectrolyte complexes. This property is not commonly found in other similar compounds, making it particularly valuable for applications requiring specific structural and responsive characteristics .
Properties
CAS No. |
16069-57-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
UHWCAAMSQLMQKV-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C=C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=C |
Origin of Product |
United States |
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